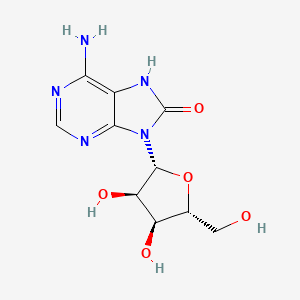

![molecular formula C10H13N4O8P B7888863 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7888863.png)

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

概要

説明

The compound with the identifier “[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is known as Inosine 5’-monophosphate. It is a nucleotide that plays a crucial role in various biological processes. Inosine 5’-monophosphate is a precursor to adenosine monophosphate and guanosine monophosphate, which are essential for the synthesis of RNA and DNA. It is also involved in energy metabolism and signal transduction pathways.

準備方法

Synthetic Routes and Reaction Conditions

Inosine 5’-monophosphate can be synthesized through several methods. One common synthetic route involves the phosphorylation of inosine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of inosine 5’-monophosphate often involves microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce inosine 5’-monophosphate. The fermentation process is optimized for maximum yield, and the compound is subsequently extracted and purified using techniques such as ion exchange chromatography and crystallization.

化学反応の分析

Types of Reactions

Inosine 5’-monophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form inosine 5’-diphosphate and inosine 5’-triphosphate.

Reduction: Reduction reactions can convert inosine 5’-monophosphate to inosine.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Inosine 5’-diphosphate, inosine 5’-triphosphate.

Reduction: Inosine.

Substitution: Various substituted inosine derivatives.

科学的研究の応用

Inosine 5’-monophosphate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of nucleotides and nucleosides.

Biology: It plays a role in studying metabolic pathways and energy transfer processes.

Medicine: Inosine 5’-monophosphate is investigated for its potential therapeutic effects in conditions such as ischemia and neurodegenerative diseases.

Industry: It is used as a flavor enhancer in the food industry due to its umami taste.

作用機序

Inosine 5’-monophosphate exerts its effects through various molecular targets and pathways:

Energy Metabolism: It is involved in the synthesis of adenosine triphosphate, which is a key energy carrier in cells.

Signal Transduction: It participates in signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis.

Nucleotide Synthesis: It serves as a precursor for the synthesis of other nucleotides, which are essential for DNA and RNA synthesis.

類似化合物との比較

Inosine 5’-monophosphate can be compared with other nucleotides such as adenosine monophosphate and guanosine monophosphate:

Adenosine Monophosphate: Both are involved in energy metabolism, but adenosine monophosphate is more directly linked to the synthesis of adenosine triphosphate.

Guanosine Monophosphate: Similar to inosine 5’-monophosphate, guanosine monophosphate is a precursor for guanine nucleotides and plays a role in signal transduction.

Inosine 5’-monophosphate is unique due to its specific role as a precursor for both adenosine monophosphate and guanosine monophosphate, making it a versatile compound in nucleotide metabolism.

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSZFWQUAKGDAV-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)

![6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine](/img/structure/B7888886.png)